Welcome to the BenchChem Online Store!
molecular formula C7H12O3 B160207 Ethyl 3,3-dimethyloxirane-2-carboxylate CAS No. 134275-36-8

Ethyl 3,3-dimethyloxirane-2-carboxylate

Cat. No. B160207
M. Wt: 144.17 g/mol
InChI Key: OIYMVENNZXMYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08669208B2

Procedure details

To a stirred solution of propan-2-one (11.52 ml, 157 mmol) and ethyl 2-chloroacetate (25.04 ml, 235 mmol) in dry diethyl ether (125 ml) at −10° C. under nitrogen was added sodium ethoxide (10.66 g, 157 mmol) portionwise, keeping the temperature below 5° C. After addition was complete, the mixture was stirred for two hours at −10° C., whereafter the reaction was continued at room temperature for three hours. The reaction mixture was quenched with saturated aqueous ammonium chloride, the phases were separated, and the aqueous layer was extracted with diethyl ether (100 ml). The combined organic phases were dried over Na2SO4 and evaporated in vacuo). The resulting residue was purified by vacuum distillation. The major fraction (−25 mbar, 82° C.-85° C., 14.3 g) consisted of the desired product, containing 6.4 mol % ethyl chloroacetate. This was used in the next step without further purification.
Quantity
11.52 mL
Type
reactant
Reaction Step One
Quantity
25.04 mL
Type
reactant
Reaction Step One
Quantity
10.66 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:4])[CH3:3].Cl[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8].[O-]CC.[Na+]>C(OCC)C>[CH3:1][C:2]1([CH3:3])[O:4][CH:6]1[C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
11.52 mL
Type
reactant
Smiles
CC(C)=O
Name
Quantity
25.04 mL
Type
reactant
Smiles
ClCC(=O)OCC
Name
Quantity
10.66 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for two hours at −10° C., whereafter the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
ADDITION
Type
ADDITION
Details
After addition
WAIT
Type
WAIT
Details
was continued at room temperature for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated aqueous ammonium chloride
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo)
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was purified by vacuum distillation
CUSTOM
Type
CUSTOM
Details
The major fraction (−25 mbar, 82° C.-85° C., 14.3 g)
ADDITION
Type
ADDITION
Details
containing 6.4 mol % ethyl chloroacetate
CUSTOM
Type
CUSTOM
Details
This was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1(C(O1)C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.